
Unraveling the Antineoplastic Potential of MAX-
40279: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAX-40279

Cat. No.: B10815442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and fibroblast growth factor receptor (FGFR). Exhibiting significant antineoplastic activity in

preclinical models of acute myeloid leukemia (AML), MAX-40279 is a promising therapeutic

candidate. This technical guide provides a comprehensive overview of the core preclinical data,

experimental methodologies, and mechanistic insights into the action of MAX-40279.

Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are

among the most common genetic alterations in AML, leading to constitutive activation of the

kinase and downstream signaling pathways that promote cell proliferation and survival. While

several FLT3 inhibitors have been developed, resistance often emerges, partly due to the

activation of alternative signaling pathways, including those mediated by FGFR in the bone

marrow microenvironment.

MAX-40279 was developed to address this challenge by simultaneously targeting both FLT3

and FGFR. This dual inhibition strategy aims to provide a more durable and effective treatment

for AML, including forms resistant to first-generation FLT3 inhibitors.
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In Vitro Efficacy
Kinase Inhibition Profile
While specific IC50 values for MAX-40279 are not publicly available in the reviewed literature,

preclinical studies have demonstrated its potent inhibitory activity against wild-type FLT3 (FLT3-

wt), FLT3 with internal tandem duplication (FLT3-ITD), and the drug-resistant FLT3-D835Y

mutant. Furthermore, MAX-40279 has been shown to inhibit the activity of FGFR subtypes 1, 2,

and 3.

Table 1: Summary of MAX-40279 Kinase Inhibition

Target Kinase Activity

FLT3-wt Potent Inhibition

FLT3-ITD Potent Inhibition

FLT3-D835Y Potent Inhibition

FGFR1 Potent Inhibition

FGFR2 Potent Inhibition

FGFR3 Potent Inhibition

Cellular Activity
In cellular assays, MAX-40279 has demonstrated the ability to inhibit the proliferation of AML

cell lines harboring FLT3 mutations.

In Vivo Efficacy
Xenograft Models
The antitumor activity of MAX-40279 has been evaluated in mouse xenograft models using

human AML cell lines.

Table 2: Summary of In Vivo Efficacy of MAX-40279 in AML Xenograft Models
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Xenograft Model Dosing Regimen
Tumor Growth
Inhibition

Reference

MV4-11 (FLT3-ITD)
12 mg/kg, p.o., twice

daily for 21-28 days
58% - 106% [1]

KG-1 (FGFR1 fusion)
12 mg/kg, p.o., twice

daily for 21-28 days
58% - 106% [1]

These studies indicate that MAX-40279 effectively controls tumor growth in preclinical models

of AML driven by either FLT3 or FGFR signaling, with no significant body weight loss reported

in the treated animals.

Pharmacokinetics
Pharmacokinetic studies in rats have shown that MAX-40279 achieves a significantly higher

concentration in the bone marrow compared to plasma, which is a critical advantage for

targeting leukemia cells residing in the bone marrow niche.

Mechanism of Action
MAX-40279 exerts its antineoplastic effects through the dual inhibition of FLT3 and FGFR

signaling pathways.
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Caption: Simplified signaling pathway of MAX-40279 action.

Constitutive activation of FLT3-ITD leads to the activation of several downstream signaling

cascades, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, all of which are crucial for

leukemic cell proliferation and survival. By inhibiting FLT3, MAX-40279 effectively blocks these

oncogenic signals.

Simultaneously, the inhibition of FGFR by MAX-40279 is critical for overcoming resistance

mediated by the bone marrow microenvironment. Increased expression of fibroblast growth

factors (FGFs) in the bone marrow can activate FGFR signaling in AML cells, providing a
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bypass mechanism for FLT3 inhibition. By targeting both kinases, MAX-40279 closes this

escape route.

Furthermore, MAX-40279 has been shown to inhibit the phosphorylation of N-myc

downstream-regulated gene 1 (NDRG1) at serine 330. This action suppresses the endothelial-

to-mesenchymal transition (EndMT), a process implicated in cancer progression and drug

resistance.

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A representative in vitro kinase assay to determine the IC50 of MAX-40279 would typically

involve the following steps:

Reagents: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, and

3) enzymes, a suitable substrate (e.g., a synthetic peptide), ATP, and MAX-40279 at various

concentrations.

Procedure:

The kinase, substrate, and MAX-40279 are incubated together in a reaction buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioactivity-based assays (32P-ATP),

fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

Data Analysis: The percentage of kinase inhibition at each concentration of MAX-40279 is

calculated relative to a control without the inhibitor. The IC50 value is then determined by

fitting the data to a dose-response curve.
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Caption: General workflow for an in vitro kinase assay.

Cellular Proliferation Assay (General Protocol)
To assess the effect of MAX-40279 on the proliferation of AML cells, a typical protocol would be

as follows:

Cell Lines: Human AML cell lines, such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion),

are commonly used.

Procedure:

Cells are seeded in multi-well plates.

The cells are treated with a range of concentrations of MAX-40279 or a vehicle control.

The plates are incubated for a specified period (e.g., 72 hours).

Cell viability or proliferation is measured using a suitable assay, such as MTT, MTS, or a

luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

Data Analysis: The percentage of viable cells in the treated wells is calculated relative to the

vehicle-treated control wells. The IC50 value is determined from the resulting dose-response

curve.
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Caption: General workflow for a cellular proliferation assay.

In Vivo Xenograft Study (General Protocol)
The in vivo efficacy of MAX-40279 is typically evaluated in immunocompromised mice bearing

AML xenografts.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
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Procedure:

Human AML cells (e.g., MV4-11 or KG-1) are implanted into the mice, usually

subcutaneously or intravenously.

Once tumors are established or leukemia is engrafted, the mice are randomized into

treatment and control groups.

The treatment group receives MAX-40279 orally at a specified dose and schedule. The

control group receives a vehicle.

Tumor volume (for subcutaneous models) and/or leukemia burden in peripheral blood and

bone marrow (for disseminated models) are monitored regularly. Body weight and general

health of the mice are also monitored.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or

leukemia burden in the treated group to the control group. Statistical analysis is performed to

determine the significance of the observed effects.
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Caption: General workflow for an in vivo xenograft study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10815442?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
MAX-40279 is currently being investigated in a Phase I clinical trial (NCT03412292) to evaluate

its safety, tolerability, and preliminary efficacy in patients with AML.

Conclusion
MAX-40279 is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the

treatment of AML. Its ability to potently inhibit both wild-type and mutant forms of FLT3, as well

as FGFR, suggests it may overcome some of the resistance mechanisms that limit the efficacy

of other FLT3 inhibitors. The favorable pharmacokinetic profile, with high bone marrow

distribution, further supports its potential as a targeted therapy for this hematologic malignancy.

The ongoing clinical evaluation will be crucial in determining the ultimate therapeutic value of

MAX-40279.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unraveling the Antineoplastic Potential of MAX-40279:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815442#understanding-the-antineoplastic-activity-
of-max-40279]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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